molecular formula C16H14O5 B12437449 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 56121-43-8

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12437449
CAS No.: 56121-43-8
M. Wt: 286.28 g/mol
InChI Key: OWGUBYRKZATRIT-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 18956-16-6) is a chalcone derivative characterized by a 2,4-dihydroxy-6-methoxy substitution on Ring A and a 4-hydroxyphenyl group on Ring B . Its molecular formula is C₁₆H₁₄O₅, with structural features that influence its physicochemical and biological properties. Chalcones are known for diverse bioactivities, including antioxidant, anti-inflammatory, and enzyme-modulating effects. The unique substitution pattern of this compound distinguishes it from other chalcones, warranting detailed comparative analysis.

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUBYRKZATRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285390
Record name 2′,4′,4-Trihydroxy-6′-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56121-43-8
Record name 2′,4′,4-Trihydroxy-6′-methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56121-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,4′,4-Trihydroxy-6′-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation: Traditional Synthesis Pathway

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing helichrysetin. This reaction involves the base-catalyzed coupling of 2,4-dihydroxy-6-methoxyacetophenone with 4-hydroxybenzaldehyde. The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Standard Reaction Conditions

Typical protocols utilize sodium hydroxide (NaOH) or potassium hydroxide (KOH) as bases in ethanol or methanol solvents. Aiwonegbe and Iyasele (2024) systematically evaluated these variables, demonstrating that methanol with NaOH under ice-cooling (0–5°C) yields the highest purity and efficiency (96.15% yield). By contrast, room-temperature reactions in ethanol with NaOH achieved only 62.24% yield, highlighting the critical role of temperature control in minimizing side reactions such as Cannizzaro disproportionation.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction kinetics and product stability. Methanol’s higher polarity enhances base solubility, facilitating enolate formation, while its lower boiling point simplifies reflux setups. Comparative studies reveal the following yield trends:

Solvent Catalyst Temperature Yield (%)
Methanol NaOH 0–5°C 96.15
Ethanol NaOH 0–5°C 88.60
Methanol KOH 0–5°C 98.26
Ethanol KOH 25°C 52.90

Data adapted from Aiwonegbe and Iyasele (2024).

Stepwise Synthesis Protocol

  • Reactant Preparation : 2,4-Dihydroxy-6-methoxyacetophenone (1.0 equiv) and 4-hydroxybenzaldehyde (1.2 equiv) are dissolved in methanol.
  • Base Addition : Aqueous NaOH (40% w/v) is added dropwise under vigorous stirring.
  • Reaction Execution : The mixture is stirred at 0–5°C for 4–6 hours, with progress monitored via thin-layer chromatography (TLC).
  • Workup : The precipitate is filtered, washed with cold methanol, and recrystallized from ethanol to obtain pure helichrysetin.

Sonochemical Synthesis Using Iron Oxide Nanoparticles

Recent advancements have introduced Fe₃O₄ nanoparticles (FeONPs) as heterogeneous catalysts for chalcone synthesis. This method eliminates the need for strong bases and reduces reaction times to 30–60 minutes.

Mechanism and Advantages

FeONPs promote aldol condensation via surface Lewis acid sites, enhancing electrophilicity of the carbonyl group. Key benefits include:

  • Mild Conditions : Reactions proceed at 25–40°C, avoiding thermal degradation of phenolic groups.
  • Reusability : FeONPs retain >90% catalytic activity after five cycles.
  • Eco-Friendly Profile : Aqueous ethanol solvents replace hazardous organic media.

Experimental Parameters

A representative procedure involves:

  • Catalyst Activation : FeONPs (5 mol%) are dispersed in ethanol via sonication.
  • Reactant Mixing : 2,4-Dihydroxy-6-methoxyacetophenone and 4-hydroxybenzaldehyde (1:1.1 ratio) are added.
  • Sonication : The mixture is sonicated at 40 kHz for 30 minutes.
  • Isolation : The catalyst is magnetically separated, and the product is recrystallized.

Yields under these conditions range from 85–92%, with purity confirmed via $$ ^1H $$-NMR ($$ \delta $$ 7.86 ppm, d, Ar–H) and HRMS ($$ m/z $$ 285.0766 [M–H]⁻).

Comparative Analysis of Methodologies

Yield and Purity Metrics

Method Yield (%) Purity (%) Reaction Time
Claisen-Schmidt (NaOH/methanol) 96.15 99.2 4–6 hours
Sonochemical (FeONPs) 92.00 98.5 30 minutes

Scalability and Practical Considerations

  • Claisen-Schmidt : Preferred for large-scale synthesis due to established protocols and low catalyst costs.
  • Sonochemical : Ideal for lab-scale rapid synthesis but requires specialized equipment (ultrasonic bath).

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Cannizzaro Reaction : Occurs at elevated temperatures or excess base. Mitigated by maintaining temperatures <10°C and stoichiometric base use.
  • Oxidation of Phenolic Groups : Avoided by conducting reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions: Helichrysetin undergoes various chemical reactions, including:

    Oxidation: Helichrysetin can be oxidized to form corresponding quinones.

    Reduction: Reduction of helichrysetin can yield dihydrochalcones.

    Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and selected analogs:

Compound Name (CAS/Reference) Substituents (Ring A / Ring B) Molecular Formula Notable Properties/Activities Key References
Target Compound (18956-16-6) 2,4-Dihydroxy-6-methoxy / 4-Hydroxy C₁₆H₁₄O₅ Pending detailed studies
Isoliquiritigenin (961-29-5) 2,4-Dihydroxy / 4-Hydroxy C₁₅H₁₂O₄ SIRT1 activator; antioxidant
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one 2,4,6-Trihydroxy / 4-Hydroxy C₁₅H₁₂O₅ Quantum descriptors: -8.171 eV (energy gap), 5.386 eV (μ)
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1, Ev4) 4-Methoxy / 4-Hydroxy-3-methoxy C₁₇H₁₆O₄ Potent anti-inflammatory, antioxidant
(E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (5a, Ev5) 2-Amino / 3,4-Dihydroxy C₁₅H₁₃NO₃ Strong DPPH scavenging (EC₅₀: 12.5 μM)

Key Observations :

  • This may influence membrane permeability and bioavailability.
  • Hydroxyl Group Density : The trihydroxy analog (Ev1) exhibits higher solubility due to increased polarity but may face stability challenges under oxidative conditions .
  • Amino vs. Hydroxy Groups: Amino-substituted chalcones (Ev5) demonstrate superior radical scavenging compared to hydroxylated analogs, attributed to electron-donating effects .
Antioxidant Activity
  • Target Compound: Limited direct data, but structural analogs suggest that the 2,4-dihydroxy groups on Ring A contribute to hydrogen atom transfer (HAT) mechanisms, while the 6-methoxy group may stabilize radicals via resonance .
  • Isoliquiritigenin : Shows potent antioxidant activity via SIRT1 activation, a pathway linked to cellular stress resistance .
  • Compound 1 (Ev4) : Exhibits dose-dependent antioxidant effects in H₂O₂-exposed PC12 cells, with methoxy groups enhancing electron delocalization .
Anti-inflammatory Activity
  • Compound 1 (Ev4) : Reduces pro-inflammatory cytokines (e.g., TNF-α) through NF-κB pathway inhibition . The target compound’s 4-hydroxyphenyl group may similarly modulate inflammatory mediators.
Enzyme Modulation
  • Isoliquiritigenin : Activates SIRT1, a deacetylase involved in metabolic regulation .

Physicochemical and Quantum Chemical Properties

  • Quantum Descriptors : The trihydroxy analog (Ev1) has a lower energy gap (-8.171 eV vs. -8.723 eV for a methoxy analog), indicating higher reactivity . The target compound’s descriptors remain unstudied but could be inferred to lie between these values.
  • Hydrogen Bonding : The 2,4-dihydroxy groups in the target compound facilitate strong hydrogen bonds (e.g., with Ser 278 in XIAP binding pockets), as seen in similar chalcones .

Biological Activity

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly known as Helichrysetin (CAS No. 62014-87-3), is a naturally occurring flavonoid compound. It has garnered attention in recent years due to its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of Helichrysetin, supported by data tables and relevant case studies.

Chemical Structure and Properties

Helichrysetin has the molecular formula C16H14O5C_{16}H_{14}O_{5} and a molecular weight of 286.28 g/mol. Its structure features multiple hydroxyl groups, which are crucial for its biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
CAS Number62014-87-3
InChI KeyOWGUBYRKZATRIT-QPJJXVBHSA-N

Antibacterial Activity

Helichrysetin exhibits significant antibacterial properties against various bacterial strains. Research indicates that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Studies have shown that the MIC of Helichrysetin against common pathogens such as Staphylococcus aureus and Escherichia coli ranges from 0.39 to 6.25 μg/mL, depending on the structural modifications of related chalcone derivatives .

Anticancer Activity

Helichrysetin has been investigated for its potential anticancer effects. It demonstrates cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and leukemia cells.

  • Cell Cycle Arrest : Helichrysetin induces cell cycle arrest at various phases. For instance, it has been reported to cause G1 phase arrest in human cancer cells by downregulating cyclin D1 and CDK4 .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antioxidant Activity

Helichrysetin exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. The compound scavenges free radicals effectively, thereby reducing cellular damage.

Case Studies

  • Study on Anticancer Effects : In a study involving HeLa cells, treatment with Helichrysetin resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 50 μM .
  • Antibacterial Efficacy : A comparative study assessed the antibacterial activity of Helichrysetin against various strains of bacteria. The results indicated that modifications to the hydroxyl groups significantly affected the MIC values, highlighting the importance of chemical structure in biological activity .

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